molecular formula C18H11F3N2O B610067 PFK-158 CAS No. 1462249-75-7

PFK-158

Numéro de catalogue: B610067
Numéro CAS: 1462249-75-7
Poids moléculaire: 328.3 g/mol
Clé InChI: IAJOMYABKVAZCN-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PFK-158 est un inhibiteur de petite molécule puissant et sélectif de la 6-phosphofructo-2-kinase (PFKFB3), une enzyme qui joue un rôle crucial dans la régulation de la glycolyse dans les cellules cancéreuses. En inhibant la PFKFB3, la this compound supprime le métabolisme du glucose, qui est essentiel à la croissance et à la prolifération rapides des cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Treatment

PFK-158 is primarily being investigated for its efficacy in treating various cancers:

  • Gynecologic Cancers : Studies have demonstrated that this compound reduces glucose uptake and promotes apoptosis in gynecologic cancer cells. It has been shown to synergize with standard chemotherapy agents like carboplatin and paclitaxel, especially in chemoresistant cell lines .
  • Solid Tumors : A Phase 1 clinical trial is ongoing to assess the safety and tolerability of this compound in patients with advanced solid malignancies. Preliminary results indicate that it is well tolerated and shows signs of clinical activity .

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties:

  • Th17 Cell Suppression : In vitro studies have shown that this compound suppresses Th17 cell differentiation and reduces the population of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice .
  • Enhanced Effector T Cell Activation : The compound increases activated CD4+ and CD8+ T cells within the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity .

Comprehensive Data Tables

Application Area Details
Cancer Types Gynecologic cancers, pancreatic cancer, renal cancer
Mechanism of Action Inhibition of PFKFB3 leading to reduced glycolysis and increased apoptosis
Clinical Trials Phase 1 trial for advanced solid tumors (NCT02044861)
Synergistic Agents Carboplatin, paclitaxel
Immunomodulatory Effects Suppression of Th17 cells and enhancement of effector T cells

Case Study 1: Gynecologic Cancer

In a study involving gynecologic cancer cell lines, treatment with this compound resulted in significant reductions in ATP production and lactate release. When combined with carboplatin or paclitaxel, there was a marked increase in apoptosis rates compared to treatment with chemotherapy alone. Specifically, flow cytometry analysis indicated that the combination therapy led to a 45% apoptosis rate in resistant C13 cells compared to only 24.6% with carboplatin alone .

Case Study 2: Immunomodulation in Melanoma

In B16 melanoma-bearing mice treated with this compound, there was a notable decrease in splenic Th17 cells and MDSCs while effector T cell populations increased. This suggests that this compound not only targets tumor metabolism but also modulates the immune landscape favorably towards anti-tumor responses .

Mécanisme D'action

Target of Action

PFK-158 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . PFKFB3 is an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate , which is an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .

Mode of Action

This compound interacts with its target, PFKFB3, by inhibiting its activity . This inhibition suppresses glucose metabolism in cancer cells and induces apoptosis and autophagy .

Biochemical Pathways

PFKFB3 plays a crucial role in the glycolytic pathway. It controls the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of PFK-1 . PFK-1 is a rate-limiting enzyme in glycolysis and dictates the overall rate of glycolytic flux to lactate and the TCA cycle . In human cancers, several oncogenic proteins (e.g., HIF-1α, PTEN, and AKT) converge to increase the expression and activity of PFKFB3, leading to the high glycolytic rates typically observed in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is currently being investigated in a Phase 1 dose-escalation, multi-center clinical trial . The tolerability and potential clinical benefit of this compound are being investigated in advanced cancer patients with solid malignancies . The final cohort (650 mg/m2) has been open for enrollment and this compound has been well tolerated to date .

Result of Action

This compound displays broad anti-tumor activity and causes significant growth inhibition in multiple human and syngeneic preclinical models . It selectively suppresses glucose metabolism of cancer cells and inhibits the immunosuppressive Th17 cells and MDSCs in advanced cancer patients . Of the 15 patients evaluable for response assessment at the end of two months of treatment, 6 patients have experienced a clinical benefit associated with this compound administration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, resistance mechanisms frequently activate pathways that result in up-regulation of glycolysis and PFKFB3 . In such cases, combination treatments of this compound with cytotoxic and targeted agents have resulted in increased efficacy and tumor regression . Furthermore, the pharmacological inhibition of glycolysis with this compound has been explored as a potential therapeutic intervention to overcome endocrine resistance .

Analyse Biochimique

Biochemical Properties

PFK-158 plays a crucial role in biochemical reactions by inhibiting PFKFB3, an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate . This compound interacts with PFKFB3 and inhibits its activity, thereby suppressing glucose metabolism in cancer cells .

Cellular Effects

This compound has been shown to have a broad range of effects on various types of cells. It selectively suppresses glucose metabolism in cancer cells, leading to reduced ATP production and lactate release, and induces apoptosis and autophagy . Furthermore, this compound has been found to inhibit the immunosuppressive Th17 cells and myeloid-derived suppressor cells (MDSCs) in advanced cancer patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PFKFB3, inhibiting its activity and thereby suppressing glycolysis in cancer cells . This leads to a decrease in the production of ATP and lactate, and induces apoptosis and autophagy .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to cause significant growth inhibition in multiple human and syngeneic preclinical models

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits the enzyme PFKFB3 . This leads to a decrease in the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la PFK-158 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité inhibitrice souhaitée. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, la scalabilité et la conformité aux normes réglementaires. Cela implique l'utilisation de réacteurs à grande échelle, la surveillance continue des paramètres de réaction et des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La PFK-158 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de la this compound, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme 6-phosphofructo-2-kinase (PFKFB3), qui contrôle la concentration intracellulaire du fructose-2,6-bisphosphate. Cette inhibition entraîne une diminution du flux glycolytique, réduisant la disponibilité du glucose pour la production d'énergie dans les cellules cancéreuses. En conséquence, les cellules cancéreuses subissent un stress métabolique, conduisant à l'inhibition de la croissance et à l'apoptose .

Comparaison Avec Des Composés Similaires

La PFK-158 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la PFKFB3. Les composés similaires comprennent :

La this compound se distingue par sa large activité antitumorale et sa capacité à améliorer l'efficacité d'autres thérapies contre le cancer .

Activité Biologique

PFK-158 is a selective small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a crucial role in regulating glycolysis and cellular metabolism in cancer cells. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those exhibiting chemoresistance.

This compound primarily inhibits the activity of PFKFB3, leading to reduced levels of fructose 2,6-bisphosphate (F2,6BP), a potent regulator of glycolysis. This inhibition results in:

  • Decreased Glycolytic Flux : Studies have shown that this compound treatment significantly reduces glucose uptake and lactate production in cancer cell lines, indicating a shift away from glycolytic metabolism .
  • Induction of Apoptosis : this compound has been demonstrated to induce apoptosis in various cancer cell types, including endometrial and malignant pleural mesothelioma (MPM) cells. Flow cytometry analyses revealed increased early and late apoptosis rates upon treatment with this compound .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, effectively halting proliferation in susceptible cancer cells .

Preclinical Studies

  • Endometrial Cancer Models : In mouse xenograft models of endometrial cancer, this compound treatment alone or in combination with cisplatin significantly inhibited tumor growth. The combination therapy enhanced DNA damage and reduced the expression of RAD51, a key protein involved in DNA repair mechanisms .
  • Malignant Pleural Mesothelioma : In vitro studies showed that this compound treatment led to a dose-dependent increase in apoptosis markers such as cleaved PARP and induced ER stress pathways .
  • Gynecologic Cancer Cells : Research indicated that this compound synergizes with standard chemotherapeutics like carboplatin and paclitaxel in chemoresistant ovarian cancer cell lines, enhancing their efficacy .

Clinical Trials

In a Phase 1 clinical trial (NCT02044861), this compound was well tolerated among patients with advanced solid tumors. Notable outcomes included a significant reduction in tumor markers for some patients, including a 75% decrease in CA19-9 levels in a patient with late-stage pancreatic cancer after one month of treatment .

Summary of Biological Effects

EffectDescription
Glycolytic Inhibition Reduced glucose uptake and ATP production; downregulation of Glut1 .
Apoptosis Induction Increased rates of early and late apoptosis; elevated cleaved PARP levels .
Cell Cycle Arrest Accumulation of cells in G0/G1 phase; reduction in G2/M phase cells .
Enhanced Chemosensitivity Improved response to chemotherapy agents in resistant cancer cell lines .

Propriétés

IUPAC Name

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOMYABKVAZCN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462249-75-7
Record name PFK-158 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PFK-158 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PFK-158
Reactant of Route 2
Reactant of Route 2
PFK-158
Reactant of Route 3
Reactant of Route 3
PFK-158
Reactant of Route 4
Reactant of Route 4
PFK-158
Reactant of Route 5
PFK-158
Reactant of Route 6
PFK-158
Customer
Q & A

ANone: PFK-158 is a potent and selective inhibitor of PFKFB3. [, ] It binds to and inhibits the activity of PFKFB3, interfering with its ability to synthesize fructose-2,6-bisphosphate (F2,6BP). []

ANone: By inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP, a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1). [, ] This leads to the inhibition of glycolysis, a crucial metabolic pathway that provides energy and building blocks for rapidly proliferating cells, including cancer cells. [, , , ]

ANone: this compound disrupts the energy production and biosynthesis of macromolecules in cancer cells by inhibiting glycolysis, leading to reduced cell proliferation and increased apoptosis. [, , , ] In preclinical models, this compound has demonstrated significant growth inhibition in various human-derived tumors and syngeneic murine models. [, ]

ANone: The molecular formula of this compound is C18H11F3N2O and its molecular weight is 328.29 g/mol. [, ]

ANone: While specific spectroscopic data is not provided in the research, the synthesis and characterization of this compound and its derivatives have been described. []

ANone: In vitro studies have shown that this compound effectively inhibits PFKFB3 activity, reduces glucose uptake, decreases lactate production, and induces apoptosis in various cancer cell lines. [, , , , , , , , ]

ANone: Yes, preclinical studies using mouse models of human cancers have demonstrated significant tumor growth inhibition and reduced metastasis with this compound treatment, both as a single agent and in combination with chemotherapy or targeted therapies. [, , , , , , , ]

ANone: Yes, a phase I clinical trial (NCT02044861) investigated the safety and tolerability of this compound in patients with advanced solid malignancies. [, ] The study also assessed the drug's impact on F2,6BP levels and immune cell populations.

ANone: Research suggests that PFKFB4, another member of the PFKFB family, may compensate for PFKFB3 inhibition. [] Therefore, simultaneous targeting of both PFKFB3 and PFKFB4 could be a potential strategy to overcome resistance. [] Additionally, some studies suggest that PFKFB3 inhibition can induce necroptosis, and silencing necroptosis-related genes might contribute to resistance in certain cancer cells. []

ANone: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, efficient delivery to the target tissues is crucial for its therapeutic success. Further research might explore nanoparticle-based drug delivery systems or antibody-drug conjugates to improve its tumor targeting and therapeutic index.

ANone: this compound has been shown to inhibit the differentiation and function of myeloid-derived suppressor cells (MDSCs) and Th17 cells, both of which contribute to immunosuppression within the tumor microenvironment. [, , ] This immunomodulatory effect of this compound suggests potential benefits when combined with immunotherapy approaches. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.